![molecular formula C12H16O2 B1441839 2-Butoxy-5-methylbenzaldehyde CAS No. 1341845-75-7](/img/structure/B1441839.png)
2-Butoxy-5-methylbenzaldehyde
Overview
Description
2-Butoxy-5-methylbenzaldehyde, also known as MMB or CreSolv, is a colorless to pale yellow liquid with a strong, sweet, and floral odor. It has a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular structure of 2-Butoxy-5-methylbenzaldehyde is represented by the InChI code1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)11(8-12)9-13/h5-6,8-9H,3-4,7H2,1-2H3
. This compound contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 aldehyde (aromatic), and 1 ether (aromatic) .
Scientific Research Applications
Organic Synthesis
2-Butoxy-5-methylbenzaldehyde: is utilized in organic synthesis as an intermediate for the preparation of more complex chemical compounds. Its aldehyde group is reactive and can be involved in various chemical reactions such as condensation to form Schiff bases, which are useful in synthesizing dyes, pigments, and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a precursor in the synthesis of potential therapeutic agents. Its structure allows for modification into compounds that may interact with biological targets, aiding in drug discovery and development processes.
Material Science
The compound’s unique chemical properties make it suitable for creating novel materials. For example, it can be used to synthesize new types of polymers with potential applications in coatings, adhesives, and other industrial materials .
Analytical Chemistry
2-Butoxy-5-methylbenzaldehyde: may be used as a standard or reagent in analytical chemistry to help identify or quantify other substances. Its distinct spectral properties can be beneficial in techniques such as chromatography or spectroscopy .
Environmental Science
Researchers may explore the use of this compound in environmental science, particularly in the study of organic pollutant degradation. Its chemical structure could be involved in the breakdown of harmful substances, contributing to cleaner environmental technologies.
Agricultural Chemistry
In the field of agricultural chemistry, 2-Butoxy-5-methylbenzaldehyde could be investigated for its potential use in the synthesis of agrochemicals. These could include pesticides or herbicides, where the compound’s properties might enhance the efficacy or reduce the environmental impact of these products.
Mechanism of Action
Target of Action
The primary targets of 2-Butoxy-5-methylbenzaldehyde are the cellular antioxidation systems . This compound disrupts these systems, which are crucial for maintaining the redox balance within cells .
Mode of Action
2-Butoxy-5-methylbenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis . This disruption is achieved through the compound’s redox-active properties . The compound’s mode of action involves the disruption of cellular antioxidation, which is achieved through its redox-active properties .
Biochemical Pathways
The affected biochemical pathways involve the oxidative stress-response pathway . The disruption of cellular antioxidation by 2-Butoxy-5-methylbenzaldehyde leads to changes in these pathways, resulting in the destabilization of cellular redox homeostasis .
Result of Action
The molecular and cellular effects of 2-Butoxy-5-methylbenzaldehyde’s action involve the disruption of cellular antioxidation . This disruption leads to the destabilization of cellular redox homeostasis, which can inhibit microbial growth .
properties
IUPAC Name |
2-butoxy-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)8-11(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBXTBHVMZTFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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